Meta- vs. Ortho-Chloro Substitution: TPSA & Conformation
The 3-chlorophenyl isomer (target compound) and the 2-chlorophenyl isomer (CAS 627070-59-1) have identical molecular weight (365.8 g/mol), XLogP (4.3), and hydrogen bond donor/acceptor counts [1][2]. However, the topological polar surface area (TPSA) differs: 59.3 Ų for the target 3-chloro isomer versus 59.3 Ų for the 2-chloro isomer when computed using the same algorithm [1][2]. While identical TPSA values limit passive permeability differentiation, the distinct spatial orientation of the chlorine substituent (meta vs. ortho) alters the molecular electrostatic potential surface, which can impact specific target complementarity. No head-to-head experimental binding or functional data are available for this pair.
| Evidence Dimension | Topological Polar Surface Area (TPSA, computed) |
|---|---|
| Target Compound Data | 59.3 Ų |
| Comparator Or Baseline | N-{4-[(2E)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enoyl]phenyl}acetamide (CAS 627070-59-1): 59.3 Ų |
| Quantified Difference | Nominally identical TPSA; differentiation resides in 3D electrostatic distribution |
| Conditions | PubChem computed properties (Cactvs 3.4.8.18 / XLogP3 3.0); no experimental data |
Why This Matters
For procurement decisions, the identical 2D computed descriptors mean that experimental target-engagement data must guide selection between positional isomers.
- [1] PubChem Compound Summary for CID 5780257, N-{4-[(2E)-3-[5-(3-Chlorophenyl)furan-2-YL]prop-2-enoyl]phenyl}acetamide. National Center for Biotechnology Information (2025). Retrieved April 2026. View Source
- [2] PubChem Compound Summary for CID 5784052, N-(4-{(2E)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enoyl}phenyl)acetamide. National Center for Biotechnology Information (2025). Retrieved April 2026. View Source
